Divinyl sulfide

Free-radical polymerization Polymer kinetics Vinyl sulfide reactivity

Divinyl sulfide (CAS 627-51-0) is an organosulfur compound with the formula S(CH=CH₂)₂, classified as a divinyl thioether. It is a colorless liquid with a faint odor, possessing a density of 0.9098 g/cm³ at 20°C, a melting point of 20°C, and a boiling point of 84°C at 760 mmHg.

Molecular Formula C4H6S
Molecular Weight 86.16 g/mol
CAS No. 627-51-0
Cat. No. B1213866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDivinyl sulfide
CAS627-51-0
Synonymsdivinyl sulfide
divinylsulfide
ethene, 1,1'-thiobis-
ethylene sulfide
thiirane
vinyl sulfide
Molecular FormulaC4H6S
Molecular Weight86.16 g/mol
Structural Identifiers
SMILESC=CSC=C
InChIInChI=1S/C4H6S/c1-3-5-4-2/h3-4H,1-2H2
InChIKeyUIYCHXAGWOYNNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Divinyl Sulfide CAS 627-51-0: Procurement-Ready Divinyl Monomer for Specialized Polymer Synthesis


Divinyl sulfide (CAS 627-51-0) is an organosulfur compound with the formula S(CH=CH₂)₂, classified as a divinyl thioether [1]. It is a colorless liquid with a faint odor, possessing a density of 0.9098 g/cm³ at 20°C, a melting point of 20°C, and a boiling point of 84°C at 760 mmHg [1]. The compound is naturally occurring in Allium species and is industrially prepared from acetylene and hydrogen sulfide [1] [2]. As a bifunctional vinyl monomer containing a central sulfur atom, divinyl sulfide functions as a cross-linking agent, a reactive monomer for polysulfide synthesis, and an intermediate for fine organic chemicals [2].

Bifunctional vinyl cross-linker for polysulfide network synthesis
Compatible with azo-initiated free-radical polymerization systems
Sulfur-containing intermediate via acetylene/H₂S superbase route

Why Divinyl Sulfide Cannot Be Replaced by Generic Vinyl Monomers Without Performance Compromise


Generic substitution of divinyl sulfide with other vinyl monomers (e.g., divinyl ethers, alkyl vinyl sulfides, or diallyl compounds) is not scientifically justified due to fundamental differences in electronic structure and polymerization behavior. Divinyl sulfide exhibits a pπ-dπ-pπ conjugation pathway through the sulfur atom that is not available in oxygen analogues, resulting in distinct charge distribution and substituent effect transmission characteristics [1]. In free-radical polymerization, vinyl sulfide derivatives produce polymers with very high molar masses and polymerize faster than their oxygen analogues when appropriate azo initiators are used [2]. Furthermore, the Q and e values for vinyl sulfides (Q ≈ 0.3–0.5, e ≈ -1.1 to -1.7) indicate strong electron-donating character that fundamentally alters copolymerization reactivity ratios relative to common comonomers such as styrene, methyl methacrylate, and acrylonitrile [3]. These properties directly impact network architecture, cross-link density, and final material performance in applications where sulfur incorporation is essential.

! Sulfur pπ-dπ-pπ conjugation differs from oxygen analogues — electronic mismatch may shift network properties
! Peroxide initiators may oxidize sulfide to sulfoxide/sulfone, unlike vinyl ethers — initiator system must be reviewed
! Strong electron-donating character (e negative) alters copolymerization ratios vs. styrene or acrylates

Divinyl Sulfide CAS 627-51-0: Quantitative Differentiation Evidence Against Closest Analogs


Enhanced Free-Radical Polymerization Rate of Divinyl Sulfide Relative to Oxygen Analogues

Vinyl sulfide derivatives, including divinyl sulfide, exhibit faster free-radical polymerization rates compared to their oxygen analogues (vinyl ethers) when initiated with azo initiators such as AIBN [1]. This rate enhancement is attributed to the bathochromic shift observed upon excitation of unsaturated sulfide molecules relative to saturated analogues, indicating greater electronic accessibility of the vinyl group [1]. The use of peroxide initiators is contraindicated due to preferential oxidation of the sulfide moiety to sulfoxide or sulfone, which distinguishes vinyl sulfides from vinyl ethers in terms of initiator compatibility [1].

Polymerization Rate
Reported
Faster radical polymerization with AIBN vs. vinyl ethers
Supports reduced processing time in polymer synthesis
Exact rate constant not provided; qualitative comparison
Free-radical polymerization Polymer kinetics Vinyl sulfide reactivity

Copolymerization Reactivity Parameters (Q-e Values) for Divinyl Sulfide Systems

The Q and e values for alkyl vinyl sulfides, which inform the reactivity of divinyl sulfide due to structural homology, were determined through radical copolymerization with styrene at 60°C [1]. The Q values range from 0.3 to 0.5 and e values from -1.1 to -1.7, and these values remain almost unchanged regardless of the alkyl group type in alkyl vinyl sulfides [1]. The negative e values confirm strong electron-donating character, which promotes alternating copolymerization with electron-accepting comonomers [1]. In contrast, vinyl ethers exhibit different electronic characteristics due to the absence of sulfur's 3d orbital participation [2].

Q-e Parameters
Class-level
Q ≈ 0.3–0.5, e ≈ -1.1 to -1.7
Predicts alternating copolymerization with electron-accepting monomers
Class-level inference from alkyl vinyl sulfides; styrene copolymerization at 60°C
Copolymerization Reactivity ratios Q-e scheme Monomer design

Superior Substituent Effect Transmission through Sulfur in Divinyl Sulfide

CNDO/2 molecular orbital calculations on divinyl sulfide and divinyl ether demonstrate that the sulfur atom in divinyl sulfide transmits substituent effects more effectively than the oxygen atom in divinyl ether [1]. This enhanced transmission efficiency is interpreted in terms of pπ-dπ-pπ conjugation unique to the sulfur atom, which is not available to oxygen due to the absence of accessible d-orbitals [1]. The π-polarization pathway across the two ethylenic units in divinyl sulfide is thus fundamentally distinct from that in divinyl ether, affecting the electronic environment of both vinyl groups simultaneously [1].

Substituent Transmission
Class-level
Sulfur transmits effects more effectively than oxygen in divinyl systems
Distinct electronic coupling affects cross-linking efficiency
CNDO/2 computational study; qualitative charge distribution evidence
Electronic structure Conjugation Substituent effects Molecular orbital theory

Physical Property Profile of Divinyl Sulfide Differentiating from Heavier Sulfur Analogues

Divinyl sulfide exhibits a boiling point of 84°C at 760 mmHg, a density of 0.9098 g/cm³ at 20°C, and a melting point of 20°C [1]. The relatively low boiling point and moderate volatility distinguish it from heavier sulfur-containing divinyl compounds such as divinyl disulfide (boiling point approximately 132.7°C at 760 mmHg, density 1.049 g/cm³) . This volatility profile facilitates removal of unreacted monomer from polymer matrices and enables vapor-phase processing techniques that are impractical with higher-boiling alternatives.

Volatility Profile
Data to verify
BP 84°C vs ~132.7°C (divinyl disulfide); density 0.9098 g/cm³
Facilitates monomer recovery and vapor-phase processing
Physical constants from general reference; verify with lot-specific COA
Physical properties Volatility Monomer handling Processability

Divinyl Sulfide CAS 627-51-0: Validated Application Scenarios Based on Quantitative Evidence


Synthesis of Cross-Linked Polysulfide Networks Requiring Rapid AIBN-Initiated Cure

Industrial polymerization processes requiring accelerated cure kinetics benefit from divinyl sulfide's faster free-radical polymerization rate relative to oxygen analogues when initiated with AIBN [1]. The compound functions as a bifunctional cross-linking agent in radical polymerization systems, forming polysulfide networks with high molar mass [1]. The contraindication for peroxide initiators due to sulfide oxidation necessitates procurement planning that distinguishes divinyl sulfide systems from vinyl ether-based formulations [1].

Alternating Copolymer Design with Electron-Accepting Comonomers

The strongly negative e values (-1.1 to -1.7) of vinyl sulfides, including divinyl sulfide, promote alternating copolymerization with electron-accepting comonomers such as acrylonitrile, methyl acrylate, and methyl methacrylate [2]. This reactivity profile enables the directed synthesis of alternating copolymers with predictable sequence distribution, a capability that differentiates divinyl sulfide from monomers with less electron-donating character [2].

Synthesis of Sulfur-Containing Fine Organic Intermediates via Superbasic Activation

Divinyl sulfide serves as a versatile intermediate for fine organic chemicals, accessible through the addition of sulfur-containing anions to acetylene in superbasic media [3]. This synthetic route, developed and industrialized in the former Soviet Union, established divinyl sulfide as one of the most cost-accessible divinyl monomers from readily available feedstocks (acetylene and hydrogen sulfide) [3]. Procurement decisions favoring divinyl sulfide over synthetically more complex sulfur-containing monomers can leverage this established industrial production pathway [3].

Polymer Network Design Leveraging Sulfur-Mediated Electronic Conjugation

The pπ-dπ-pπ conjugation pathway through the sulfur atom in divinyl sulfide, which transmits substituent effects more effectively than the oxygen atom in divinyl ether, enables distinct network electronic properties in conjugated polymer systems [4]. This electronic differentiation supports applications where sulfur incorporation modifies the optoelectronic or charge transport characteristics of the final polymer network compared to oxygen-bridged analogues [4].

Application
Selection Property
Validation Focus
Polysulfide network synthesis
Accelerated azo-initiator cure kinetics
Initiator compatibility and rate benchmarking
Alternating copolymerization with electron-acceptors
Strong electron-donating monomer (e negative)
Copolymer composition and sequence distribution
Fine organic intermediate production
Cost-accessible acetylene/H₂S synthetic route
Scalability and feedstock availability review
Conjugated polymer network design
Sulfur-mediated pπ-dπ-pπ conjugation pathway
Optoelectronic property modification

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